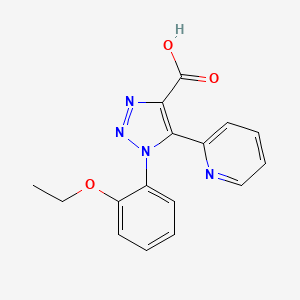
1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a 1,2,3-triazole ring suggests that this compound could have interesting structural properties, as triazoles are known to form stable ring structures .
Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by the functional groups present in its structure. For example, the carboxylic acid group could participate in acid-base reactions, while the ethoxyphenyl and pyridinyl groups could be involved in various organic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group could make this compound acidic, while the ethoxyphenyl and pyridinyl groups could contribute to its hydrophobicity .
Aplicaciones Científicas De Investigación
Synthesis and Ring-Chain Tautomerism
1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is synthesized from 1-azido-4-ethoxybenzene and ethyl 4,4-diethoxy-3-oxobutanoate. It exhibits ring-chain tautomerism, with the free acid form predominating in solution under its cyclic 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one tautomer (Pokhodylo & Obushak, 2022).
Antimicrobial Activity
Triazole derivatives, including similar compounds, have been studied for their antimicrobial properties. For instance, N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives show moderate antimicrobial activity (Komsani et al., 2015).
Antimicrobial and Anti-inflammation Potential
Compounds structurally related to this compound, such as 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester, exhibit significant anti-inflammatory and antimalarial activities, suggesting potential therapeutic applications (Meva et al., 2021).
Structural Studies
Studies on similar compounds, like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, provide important insights into the structural characterization and potential applications in pharmaceutical synthesis, as seen in the synthesis of anticoagulant agents like apixaban (Wang et al., 2017).
Direcciones Futuras
Mecanismo De Acción
Triazoles
Triazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms. They are known for their diverse range of biological activities, including antifungal, antibacterial, and anticancer properties .
Carboxylic Acids
Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). They are involved in many biochemical processes and are often used in the production of polymers, pharmaceuticals, and dyes .
Phenyl and Pyridinyl Groups
The presence of phenyl and pyridinyl groups could potentially influence the compound’s lipophilicity, which in turn could affect its absorption, distribution, metabolism, and excretion (ADME) properties .
Ethoxy Group
The ethoxy group (-OCH2CH3) is a common substituent in organic chemistry. It is often used to improve the solubility of compounds, which can enhance their bioavailability .
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-2-23-13-9-4-3-8-12(13)20-15(11-7-5-6-10-17-11)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPPWYNLTQGTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2]Oxazolo[4,3-c]quinolin-3-amine](/img/structure/B1423058.png)
![3-[4-(2-Chloroacetyl)phenyl]propanamide](/img/structure/B1423061.png)
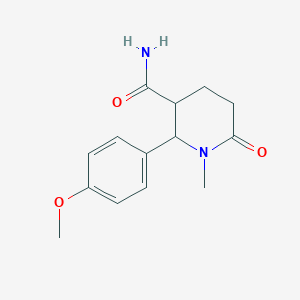
![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1423063.png)
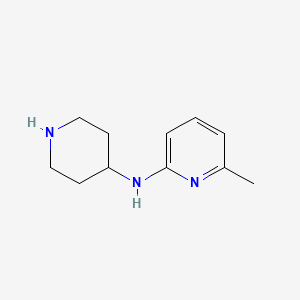


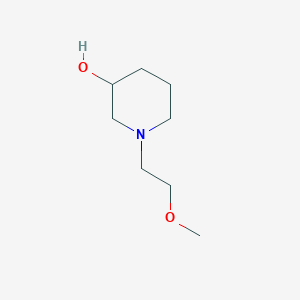
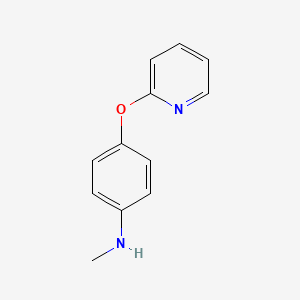
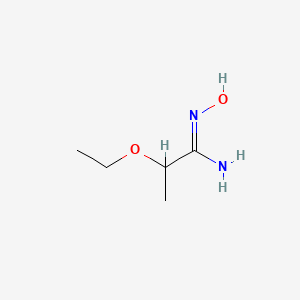
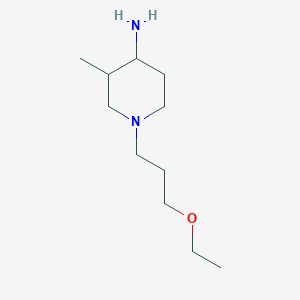
![5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1423075.png)
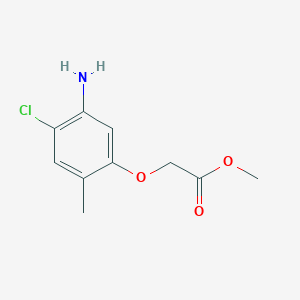
![3-[(6-Methylpyridazin-3-yl)amino]benzoic acid](/img/structure/B1423079.png)